molecular formula C14H23NO4 B3007022 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1068584-98-4

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B3007022
CAS No.: 1068584-98-4
M. Wt: 269.341
InChI Key: IHFGMUIRMCCXCJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis for Peptidomimetics : This compound has been synthesized efficiently as a part of rigid dipeptide mimetics, useful for structure-activity studies in peptide-based drug discovery. Key synthesis steps involve Michael addition and acidolytic deprotection for solid-phase synthesis applications (Mandal et al., 2005).

  • Molecular Structure and Conformation : Studies on the structure, conformation, and molecular geometry of related 3-azabicyclononanes reveal insights into their chair-chair conformation and equatorial orientation of phenyl rings, which are significant for understanding their chemical behavior (Kumaran et al., 1999).

  • Synthesis and Reactivity : The compound has been synthesized and converted into various derivatives, showcasing its versatility in chemical transformations. This includes reactions with acetyl and chloroacetyl chlorides, and the formation of Schiff bases and isothiocyanates (Moskalenko et al., 2011).

Applications in Molecular Synthesis

  • Synthesis of Stereoisomers : All four stereoisomers of this compound have been synthesized, highlighting its utility in producing unnatural amino acids, important in biochemical research and pharmaceutical applications (Bakonyi et al., 2013).

  • Use in Preparing Dipeptide Isosteres : It has been used in the synthesis of conformationally constrained dipeptide isosteres, derived from tartaric acid and α-amino acids. These isosteres are valuable in studying protein-protein interactions and enzyme catalysis (Guarna et al., 1999).

Conformational Analysis

  • NMR Spectroscopy Studies : 1H NMR spectroscopy has been used to study the stereochemistry of related compounds, providing insights into their double chair conformation and intramolecular interactions. Such studies are crucial for understanding the compound's behavior in biological systems (Klepikova et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGMUIRMCCXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylate (1.62 g, 5.72 mmol) was dissolved in a 2:1:2 mixture of THF/water/methanol (25 mL), and lithium hydroxide monohydrate (0.721 g, 17.2 mmol) was added. The reaction mixture was stirred at 30° C. for 16 h. The volatile solvents were removed by rotary evaporation, and the residue was acidified with 2 N hydrochloric acid and extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1.53 g (100% crude yield) of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, as a colorless solid (1H NMR (CDCl3): δ 3.95-3.8 (m, 2H), 2.85-2.75 (m, 2H), 2.60-2.47 (m, 1H), 2.20-2.12 (m, 2H), 2.0-1.85 (m, 4H), 1.60-1.70 (m, 2H), 1.41 (s, 9H); (LC-MS (MH+): 270).
Name
Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylate
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.721 g
Type
reactant
Reaction Step One
Name
THF water methanol
Quantity
25 mL
Type
solvent
Reaction Step One

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